molecular formula C16H16N4O2S B12152148 N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide

Cat. No.: B12152148
M. Wt: 328.4 g/mol
InChI Key: SPQVTHZYCPFWTB-UHFFFAOYSA-N
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Description

Chemical Context of Heterocyclic Thiazole-Pyrrole Hybrid Systems

Thiazole and pyrrole rings represent two of the most versatile heterocyclic scaffolds in medicinal chemistry. Thiazoles, characterized by a five-membered ring containing nitrogen and sulfur atoms, exhibit broad bioactivity due to their electron-rich nature and capacity for hydrogen bonding. Pyrroles, with their nitrogen-containing five-membered aromatic rings, contribute to π-π stacking interactions and metabolic stability in drug candidates. Hybrid systems combining these moieties, such as N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide, leverage synergistic effects to enhance pharmacological properties. For instance, the thiazole-pyrrole framework enables dual-mode interactions with biological targets, such as bacterial enzymes or fungal cell membranes.

The structural complexity of such hybrids arises from the spatial arrangement of functional groups. In the case of the target compound, the 4-methylthiazole subunit introduces steric hindrance, while the 2,5-dihydro-1H-pyrrole ring adopts a partially saturated conformation that may influence binding kinetics. These features highlight the importance of heterocyclic hybridization in optimizing drug-like properties.

Historical Development of Acetamide-Functionalized Thiazole Derivatives

The integration of acetamide groups into thiazole-based compounds emerged as a strategy to improve solubility and target specificity. Early work focused on simple N-phenylacetamide-thiazole conjugates, which demonstrated moderate antibacterial activity against plant pathogens such as Xanthomonas oryzae. Advances in synthetic methodologies, particularly Pd(0)-catalyzed Suzuki cross-coupling, enabled the incorporation of diverse aryl groups into the thiazole scaffold. For example, N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized via this method showed enhanced bioactivity compared to non-functionalized analogs.

The evolution toward more complex architectures, such as the title compound, reflects a paradigm shift toward multitarget engagement. By appending a 2-imino-3-thiazolylpyrrole subunit to the acetamide core, researchers aimed to exploit complementary binding modes—a concept validated by studies showing improved efficacy in hybrid systems.

Research Objectives for Structural and Functional Analysis

Recent investigations have prioritized three objectives:

  • Structural Elucidation : Determining the compound’s conformation via NMR and X-ray crystallography to identify key pharmacophoric elements.
  • Functional Characterization : Evaluating antibacterial and antifungal potency against model organisms, with comparisons to established agents like bismerthiazol.
  • Mechanistic Studies : Probing interactions with microbial cell membranes using techniques such as scanning electron microscopy (SEM).

Table 1. Antibacterial Activity of Select Thiazole-Acetamide Derivatives

Compound EC₅₀ Against Xanthomonas oryzae (μM) Reference
Bismerthiazol 230.5
Thiodiazole Copper 545.2
N-(4-((4-(4-Fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide 156.7

Data from indicate that acetamide-thiazole hybrids surpass conventional agents in efficacy, underscoring the value of structural hybridization.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-[3-hydroxy-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C16H16N4O2S/c1-9-8-23-16(18-9)14-13(22)7-20(15(14)17)12-5-3-11(4-6-12)19-10(2)21/h3-6,8,17,22H,7H2,1-2H3,(H,19,21)

InChI Key

SPQVTHZYCPFWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Hantzsch Cyclization

The 4-methyl-1,3-thiazol-2-yl unit is synthesized via α-halocarbonyl compounds and thiourea derivatives under basic conditions.

Reagents/Conditions Yield Key Steps
2-Bromoacetophenone + thiourea60–75%Nucleophilic attack followed by dehydration
1,2-Dichloro-1-ethoxyethane + thiourea70–80%Alternative solvent-free route

Alternative Methods

For substituted thiazoles, the Cook–Heilbron method (aminonitriles + CS₂) or Robinson–Gabriel cyclization (acylaminocarbonyl + P₄S₁₀) are employed.

Dihydro-Pyrrole Core Formation

Cyclization Reactions

The 2,5-dihydro-1H-pyrrol-1-yl scaffold is synthesized via:

Method Reagents Conditions Outcome
Claisen-Schmidt CondensationAldehydes + ketonesAcid catalysis, then cyclization with hydrazinePyrazoline intermediates
Microwave-Assisted Cyclizationβ-Keto esters + thioureaP₄S₁₀, heatingDirect pyrrole formation

Functional Group Introduction

Hydroxy and imino groups are introduced via:

  • Oxidation/Reduction : Selective oxidation of primary amines or reduction of nitro groups.

  • Nucleophilic Substitution : Halogen displacement with hydroxylamine or ammonia derivatives.

Cross-Coupling and Acetamide Formation

Suzuki-Miyaura Coupling

The phenyl-acetamide moiety is attached via palladium-catalyzed coupling:

Catalyst System Base Solvent Yield Reference
PdCl₂(dppf)₂Na₂CO₃DME/H₂O51–74%
Pd(OAc)₂ + XPhosK₂CO₃THF60–70%

Acetamide Synthesis

Acetamidation occurs via:

  • Acetylation : Aniline derivatives treated with acetic anhydride/pyridine.

  • Amide Coupling : EDC/HOBt-mediated activation of carboxylic acids.

Critical Reaction Optimization

Temperature and Solvent Effects

Parameter Impact Optimal Range
Coupling TempReaction rate, selectivity80–100°C
SolventSolubility, reaction efficiencyDioxane > THF > DMF

Catalyst Loading

Palladium catalysts (e.g., PdCl₂(dppf)₂) at 1–5 mol% achieve high yields without over-oxidation.

Purification and Characterization

Chromatography

  • Silica Gel : Ethyl acetate/petroleum ether (15% v/v).

  • HPLC : Chiral columns for enantiopure intermediates.

Spectral Data

  • ¹H NMR : Peaks at δ 7.30–7.89 (aromatic), δ 2.03 (CH₃).

  • MS : [M+1]⁺ at 262 for boronic acid intermediates.

Challenges and Innovations

Stereoselectivity

The dihydro-pyrrole ring’s stereochemistry is controlled via chiral auxiliaries or asymmetric catalysis.

Scalability

Continuous-flow reactors improve safety and reproducibility for thiazole synthesis.

Comparative Analysis of Methods

Method Advantages Limitations
Hantzsch CyclizationHigh yield, simpleLimited substituent flexibility
Suzuki CouplingBroad functional group toleranceExpensive catalysts
Microwave-Assisted CyclizationRapid reaction timesEquipment dependency

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs (thiazole, acetamide, or pyrrole derivatives) but differ in substituents and pharmacological profiles:

Compound Name Key Structural Features Pharmacological Activity/Use Molecular Weight Reference
N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide Hydroxy-imino-pyrrole, 4-methylthiazole, acetamide Not explicitly reported (structural focus) 390.5
Pritelivir (N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) 4-methylthiazole, aminosulfonyl, pyridinyl, methylacetamide Anti-herpes viral agent (HSV-1/HSV-2) 449.5
N-(4-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)acetamide (58) Maleimide-linked triazole, acetamide Click chemistry applications (synthetic utility) 393.4
2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide Thiazolidinone, fluorophenyl-pyrrole, methylacetamide Not reported (structural diversity) 463.5

Pharmacological and Functional Insights

  • Pritelivir: This compound is a potent antiviral agent targeting herpesviruses. Its aminosulfonyl and pyridinyl groups enhance interactions with viral thymidine kinase, improving bioavailability and target specificity . In contrast, the hydroxy-imino group in the target compound may influence hydrogen bonding but lacks documented antiviral activity.
  • Compound 58: The maleimide-triazole system enables conjugation via click chemistry, making it valuable in drug delivery or bioconjugation .
  • Thiazolidinone Derivatives (e.g., ): Thiazolidinones are associated with anti-inflammatory and antimicrobial activities. The fluorophenyl-pyrrole substituent in this analog may enhance lipid solubility, contrasting with the target compound’s polar hydroxyl group .

Physicochemical and Electronic Properties

  • The hydroxyl group may enhance aqueous solubility compared to Pritelivir’s sulfonamide .
  • For example, the imino group in the target compound may exhibit stronger electron-withdrawing effects than Pritelivir’s pyridinyl group .

Biological Activity

N-{4-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a thiazole ring and a pyrrole moiety, contribute to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O2S, with a molecular weight of approximately 328.4 g/mol. The compound's structure includes multiple heterocyclic rings and functional groups that enhance its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through specific biochemical pathways. The mechanism of action appears to involve the modulation of key enzymes and receptors associated with cancer cell growth. Further research is necessary to elucidate these pathways and confirm the compound's efficacy in vivo.

Case Studies

A recent study focused on the synthesis and biological evaluation of this compound found that it exhibited potent activity against several cancer cell lines. The study employed various assays to assess cell viability and apoptosis induction:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

These findings underscore the potential of this compound as a lead candidate for further development in cancer therapeutics .

The biological activity of this compound is believed to result from its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways crucial for microbial growth and cancer cell proliferation. Continued research aims to clarify these mechanisms and identify potential therapeutic applications.

Q & A

Basic: What synthetic strategies are employed for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step routes with heterocyclic coupling reactions. For example, coupling a pyrrole-thiazole intermediate with an acetamide-substituted phenyl group under reflux conditions (150°C, 5 hours) using pyridine and zeolite (Y-H) as catalysts . Optimization includes adjusting solvent polarity (e.g., ethanol for recrystallization), pH control during workup, and catalyst loading to improve yields (e.g., 72% yield achieved in analogous syntheses) .

Advanced: How can tautomeric equilibria (amine/imine forms) in the compound’s structure be resolved during spectroscopic analysis?

Answer:
Tautomerism (e.g., 50:50 amine:imine ratio) can be analyzed via temperature-dependent 1H^1H-NMR. Peaks at δ 11.20–10.10 ppm (broad singlets) correspond to NH protons in tautomeric forms. X-ray crystallography or computational modeling (DFT) may further clarify dominant tautomers in solid vs. solution states .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:
Key techniques include:

  • 1H^1H-NMR : Assign peaks for NH (δ 13.30 ppm), aromatic protons (δ 7.42–7.58 ppm), and tautomeric protons .
  • LC-MS : Confirm molecular weight and detect impurities.
  • Elemental analysis : Validate empirical formula .

Advanced: How can computational tools like molecular docking or PASS predict biological activity for untested derivatives?

Answer:

  • PASS algorithm : Predicts targets (e.g., kinase inhibition) based on structural descriptors like thiazole and pyrrole motifs .
  • Molecular docking : Simulate binding to receptors (e.g., EGFR) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxy-imino group and hydrophobic interactions with the thiazole ring .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:

  • Catalyst screening : Test alternatives to pyridine (e.g., DMAP) or zeolite modifications.
  • Reaction monitoring : Use TLC/HPLC to identify intermediate degradation.
  • Temperature control : Reduce side reactions via stepwise heating (e.g., 80°C → 150°C) .

Basic: What biological targets are commonly investigated for this compound class?

Answer:

  • Enzymes : Kinases (e.g., EGFR, VEGFR) due to thiazole’s ATP-binding mimicry.
  • Receptors : GPCRs or nuclear receptors (e.g., estrogen receptor) via acetamide’s hydrogen-bonding capacity.
  • DNA intercalation : Assessed via fluorescence quenching or comet assays .

Advanced: How to reconcile contradictory biological activity data across studies (e.g., varying IC50_{50}50​ values)?

Answer:

  • Tautomer-dependent activity : Test pure tautomer isolates.
  • Assay conditions : Control pH (affects imine protonation) and solvent (DMSO vs. aqueous buffers).
  • Cell line variability : Validate models using CRISPR-edited isogenic lines .

Advanced: What derivatization strategies enhance structure-activity relationships (SAR) for this compound?

Answer:

  • Thiazole modification : Introduce electron-withdrawing groups (e.g., -Cl) to boost electrophilic reactivity.
  • Pyrrole substitution : Replace 4-methylthiazole with imidazole to alter steric effects.
  • Acetamide bioisosteres : Replace with sulfonamide for improved solubility .

Basic: What solubility and formulation challenges arise in preclinical testing?

Answer:

  • Low aqueous solubility : Address via co-solvents (e.g., PEG-400) or nanoemulsions.
  • Salt formation : Test hydrochloride or sodium salts for improved bioavailability.
  • Stability : Monitor degradation under UV light (common for imine bonds) .

Advanced: What reaction mechanisms underpin key synthetic steps (e.g., cyclization or coupling)?

Answer:

  • Cyclization : Acid-catalyzed intramolecular dehydration forms the pyrrole ring.
  • SN_NAr coupling : Thiazole reacts with acetamide via nucleophilic aromatic substitution (zeolite stabilizes transition state).
  • Oxidation : Imine formation from amine precursors using MnO2_2 .

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